molecular formula C17H23ClN2O3 B7924151 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7924151
M. Wt: 338.8 g/mol
InChI Key: MAKPTIDHCISKEQ-HNNXBMFYSA-N
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Description

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a chiral pyrrolidine-derived compound featuring a chloro-acetyl group and a benzyl ester moiety. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors where stereochemistry and electrophilic reactivity are critical . The compound is cataloged under reference code 10-F083729 and is commercially available for research applications .

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKPTIDHCISKEQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the pyrrolidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the chloroacetyl-pyrrolidine intermediate with ethyl carbamate and benzyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Industrial Chemistry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Functional Group Variations

  • Chloro-acetyl vs. This property is critical in prodrug design or covalent inhibitor synthesis.
  • Benzyl Ester vs. tert-Butyl Ester: A tert-butyl ester variant (synonym in ) offers greater steric protection for the carbamate group, improving stability under acidic conditions but requiring deprotection steps for further functionalization.

Stereochemical and Substitutent Effects

  • Ethyl vs. Cyclopropyl :
    Replacing the ethyl group with cyclopropyl (CAS 54981-19-0) introduces ring strain and rigidity, which may influence binding affinity in biological targets such as proteases or kinases .
  • Hydroxy-ethyl vs.

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with the molecular formula C17H23ClN2O3. It features a pyrrolidine ring, a chloroacetyl group, and a benzyl carbamate moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the chloroacetyl group enhances reactivity, while the pyrrolidine ring is known for its role in various biological interactions. The compound's stereochemistry also plays a crucial role in its pharmacological profile.

Feature Description
Molecular FormulaC17H23ClN2O3
Molecular Weight320.83 g/mol
Key Functional GroupsChloroacetyl, Benzyl carbamate, Pyrrolidine ring

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of N-Acylethanolamine Acid Amidase (NAAA) : This compound has shown potent inhibition of rat NAAA with an IC50 value of 127 nM, suggesting its potential use in managing pain and inflammation by modulating endocannabinoid levels .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, related piperidine derivatives have demonstrated cytotoxic effects against tumor cell lines, suggesting a potential pathway for further research into cancer therapies .
  • Cholinesterase Inhibition : The compound may also influence cholinergic signaling by inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Pain Management

A study evaluated the efficacy of this compound in rodent models of pain. The compound was administered to assess its antinociceptive effects following tissue injury. Results indicated significant reductions in pain behaviors compared to control groups, supporting its potential as an analgesic agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted using FaDu hypopharyngeal tumor cells to investigate the cytotoxicity of this compound. The compound exhibited enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound Molecular Formula IC50 (nM) Activity
This compoundC17H23ClN2O3127NAAA Inhibition
BleomycinC55H82N18O21SN/AChemotherapeutic Agent
Other Piperidine DerivativesVariesN/AAnticancer Activity

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